5-Methyleneimidazolidine-2,4-dione

Descripción general

Descripción

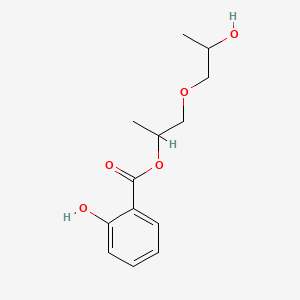

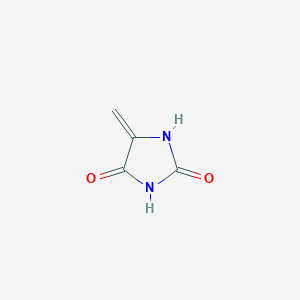

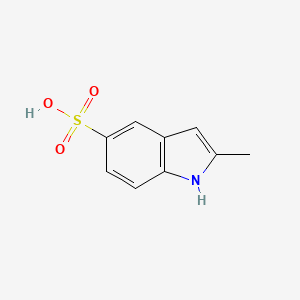

5-Methyleneimidazolidine-2,4-dione (MIDA) is a versatile organic compound that has gained significant attention in the scientific research community due to its unique chemical properties. MIDA is a cyclic imide that contains both a carbonyl group and an imide group, making it an ideal building block for the synthesis of various organic compounds. In

Aplicaciones Científicas De Investigación

Chemical Synthesis

5-Methyleneimidazolidine-2,4-dione is used in the chemical industry for various synthesis processes . It’s a valuable compound in the production of other chemicals due to its unique structure and reactivity .

Iodination Agent

In a study, a batch synthesis to the iodinating agent 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione (DIH) was devised and developed . This process was then up-scaled and optimized by means of statistical experimental design and multivariate regression . The optimized batch procedure was then transferred and adapted for continuous flow synthesis .

Production of Imidazolidinic Derivatives

5-Methyleneimidazolidine-2,4-dione is used in the synthesis of 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives . This is achieved by the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate .

Medicinal Chemistry

The imidazole ring, which is part of the 5-Methyleneimidazolidine-2,4-dione structure, is an integral part of a series of compounds for numerous application areas including medicinal chemistry .

Natural Product Synthesis

The imidazole ring is also used in natural product synthesis . This makes 5-Methyleneimidazolidine-2,4-dione a valuable compound in the production of natural products .

Precursors for NHC Ligands

5-Methyleneimidazolidine-2,4-dione can be used as a precursor for NHC ligands in transition metal- and organo-catalysis . This is due to the presence of the imidazole ring in its structure .

Mecanismo De Acción

Target of Action

The primary targets of 5-Methyleneimidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS1 and TNKS2) . These proteins belong to the poly (ADP-ribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .

Mode of Action

5-Methyleneimidazolidine-2,4-dione interacts with its targets, TNKS1 and TNKS2, through a dual-inhibitory mechanism . The compound binds to conserved residues in these proteins, specifically GLY1185 and ILE1224 in TNKS1 and PHE1035 and PRO1034 in TNKS2 . This binding results in high-affinity interactions and contributes to the compound’s inhibitory potential .

Biochemical Pathways

The primary biochemical pathway affected by 5-Methyleneimidazolidine-2,4-dione is the Wnt β-catenin pathway . By inhibiting TNKS1 and TNKS2, the compound disrupts this pathway, which plays a crucial role in cell proliferation and differentiation .

Pharmacokinetics

The compound’s binding free energy towards tnks1 and tnks2 has been estimated, indicating favorable binding .

Result of Action

The inhibition of TNKS1 and TNKS2 by 5-Methyleneimidazolidine-2,4-dione leads to disruption of the Wnt β-catenin pathway . This can have significant molecular and cellular effects, potentially influencing cell proliferation and differentiation .

Propiedades

IUPAC Name |

5-methylideneimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c1-2-3(7)6-4(8)5-2/h1H2,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIBFPBOBFXMKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341597 | |

| Record name | 5-METHYLENEIMIDAZOLIDINE-2,4-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyleneimidazolidine-2,4-dione | |

CAS RN |

7673-65-6 | |

| Record name | 5-METHYLENEIMIDAZOLIDINE-2,4-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-, calcium salt (2:1)](/img/structure/B1605702.png)